Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)
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Overview
Description
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate), also known as DAN-603, is an indolinone derivative patented by Andreu, Dr., S. A. as a laxative. In preclinical models, Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) selectively increases colon motility without modifying the speed of gastric, intestinal (small intestine), and caecal emptying in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) involves the reaction of indolinone derivatives with sulfonating agents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and patented by the inventors .
Industrial Production Methods
Industrial production of Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) undergoes various chemical reactions, including:
Oxidation: Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) to its corresponding sulfinate form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted indolinone derivatives.
Scientific Research Applications
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonated compounds.
Biology: Studied for its effects on colon motility and glucose absorption in animal models.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) exerts its effects by selectively increasing colon motility. It acts on the smooth muscles of the colon, enhancing their contractions without affecting the motility of the stomach, small intestine, or caecum. The exact molecular targets and pathways involved in this mechanism are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Sodium picosulfate: Another laxative that stimulates bowel movements.
Bisacodyl: A stimulant laxative used to treat constipation.
Sodium sulfate: Used as a laxative and in various industrial applications.
Uniqueness
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) is unique in its selective action on the colon, making it a promising candidate for treating constipation without affecting other parts of the gastrointestinal tract. This selective action distinguishes it from other laxatives that may have broader effects on the entire digestive system .
Properties
CAS No. |
54935-04-5 |
---|---|
Molecular Formula |
C21H15NNa2O9S2 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
disodium;[4-[7-methyl-2-oxo-3-(4-sulfonatooxyphenyl)-1H-indol-3-yl]phenyl] sulfate |
InChI |
InChI=1S/C21H17NO9S2.2Na/c1-13-3-2-4-18-19(13)22-20(23)21(18,14-5-9-16(10-6-14)30-32(24,25)26)15-7-11-17(12-8-15)31-33(27,28)29;;/h2-12H,1H3,(H,22,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
IBJXXCVPQABJRR-UHFFFAOYSA-L |
SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
54935-04-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulisatin disodium salt; Laxitex; Sulisatin sodium; DAN 603; DAN-603; DAN603; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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